(R)-2-Amino-2-(3,4-difluorophenyl)ethanol
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Overview
Description
®-2-Amino-2-(3,4-difluorophenyl)ethanol is a chiral compound with significant importance in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,4-difluorophenyl)ethanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using biocatalysts such as ketoreductases. For instance, the ketoreductase ChKRED20 has been engineered to enhance its activity and enantioselectivity, achieving high yields and optical purity .
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(3,4-difluorophenyl)ethanol often employs biocatalytic processes due to their high efficiency and selectivity. The use of recombinant Escherichia coli cells expressing engineered ketoreductases has been reported to produce the compound with excellent enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ketone precursor can be reduced to form the alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Biocatalysts such as ketoreductases or chemical reducing agents like sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions include the corresponding ketone from oxidation, the alcohol from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
®-2-Amino-2-(3,4-difluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and protein engineering.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including P2Y12 receptor antagonists like ticagrelor
Industry: The compound is utilized in the production of enantiomerically pure substances for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,4-difluorophenyl)ethanol involves its interaction with specific molecular targets. In the case of its use as an intermediate for ticagrelor, the compound contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This inhibition prevents thrombus formation and reduces the risk of cardiovascular events .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol: Another chiral compound used as an intermediate in pharmaceutical synthesis
®-1-[4-(Trifluoromethyl)phenyl]ethanol: Used in the synthesis of chemokine receptor antagonists.
Uniqueness
®-2-Amino-2-(3,4-difluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring and its chiral nature, which makes it a valuable intermediate for the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo various chemical reactions and its applications in different fields further highlight its significance.
Properties
IUPAC Name |
(2R)-2-amino-2-(3,4-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJNHFPGJRBNQM-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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